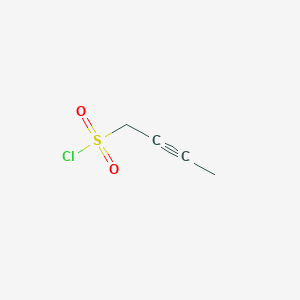

2-ブチン-1-スルホニルクロリド

説明

“But-2-yne-1-sulfonyl chloride” is a chemical compound with the molecular formula C4H5ClO2S . It is used in research and development under the supervision of a technically qualified individual .

Synthesis Analysis

Sulfonyl chlorides, such as “But-2-yne-1-sulfonyl chloride”, can be used for the postsynthetic modification of frameworks . They can be used to introduce sulfonamide functionalities into MOF frameworks . The synthesis of sulfonyl chlorides has been explored in various studies, including the use of K-PHI semiconductor for chromoselective catalysis .Molecular Structure Analysis

The molecular structure of “But-2-yne-1-sulfonyl chloride” consists of carbon ©, hydrogen (H), chlorine (Cl), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using various spectroscopic techniques.科学的研究の応用

環状化合物の調製

2-ブチン-1-スルホニルクロリドは、6〜8員の環状化合物の調製に使用できます。 これは、特にインドールとの反応に役立ちます .

海洋天然物の合成

これは、プセウドプテラン()-カロライドBなどの海洋天然物の合成にも使用できます .

軸性キラルテラニル化合物の調製

2-ブチン-1-スルホニルクロリドは、軸性キラルテラニル化合物の調製の先駆体として機能します .

L-トリプトファンメチルのアルキル化

これは、L-トリプトファンメチルのアルキル化に使用できます .

スルホン類のC–S結合官能基化

スルホン化学の分野では、2-ブチン-1-スルホニルクロリドは、スルホン類のC–S結合官能基化のための金属および光触媒的方法で使用できます .

触媒的脱スルフィット化官能基化

2005年にスルホンがPd触媒による鈴木–宮浦型反応に参加できることが初めて実証されて以来、触媒的脱スルフィット化官能基化の飛躍的な進歩により、新しい研究分野が開かれました .

Safety and Hazards

“But-2-yne-1-sulfonyl chloride” is classified as a dangerous substance. It is flammable, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage . Safety precautions include avoiding inhalation, wearing protective clothing, and handling the substance in a well-ventilated area .

Relevant Papers Relevant papers related to “But-2-yne-1-sulfonyl chloride” can be found on various scientific databases . These papers can provide more detailed information about the compound’s synthesis, properties, and applications.

作用機序

Target of Action

But-2-yne-1-sulfonyl chloride is a chemical compound that primarily targets aromatic rings . It is involved in electrophilic aromatic substitution reactions , which are common types of reactions involving aromatic rings .

Mode of Action

The mode of action of But-2-yne-1-sulfonyl chloride involves the attack of an electrophile at carbon to form a cationic intermediate . This type of reaction is represented by general equations, in which the attacking reagent is represented either formally as a cation or as a neutral but polarized molecule .

Biochemical Pathways

The biochemical pathways affected by But-2-yne-1-sulfonyl chloride involve the regeneration of the aromatic ring from a cationic intermediate . The electron pair of a C−H bond then becomes part of the aromatic π-electron system, forming a substitution product of benzene .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The result of the action of But-2-yne-1-sulfonyl chloride is the formation of a substitution product of benzene . This occurs when the aromatic ring is regenerated from a cationic intermediate by the loss of a proton from the sp3-hybridized carbon .

Action Environment

The action of But-2-yne-1-sulfonyl chloride can be influenced by environmental factors. For instance, the reaction is strongly influenced by the addition of tetraalkylammonium salts . Additionally, the compound’s action, efficacy, and stability could be affected by temperature, as it’s stored at -10 degrees Celsius .

特性

IUPAC Name |

but-2-yne-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClO2S/c1-2-3-4-8(5,6)7/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWVGZDKBDNXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342209-39-5 | |

| Record name | but-2-yne-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

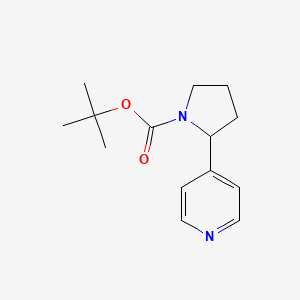

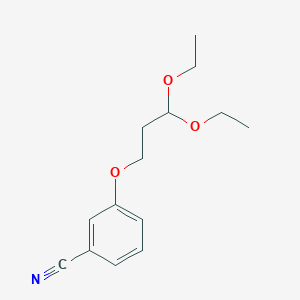

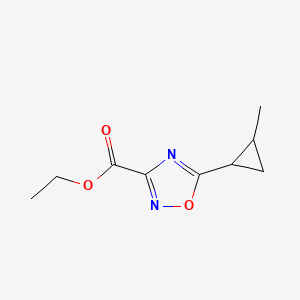

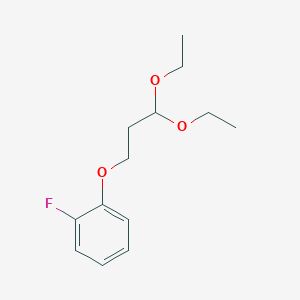

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)

![2-Bromo-n-[4-(dimethylamino)benzyl]acetamide](/img/structure/B1443900.png)